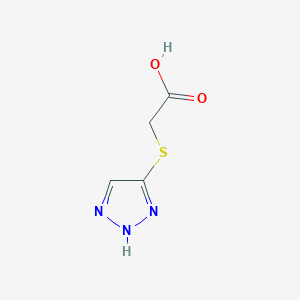

2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid

Description

Significance of Nitrogen-Containing Heterocyclic Systems in Chemical Biology

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon atoms. These systems are of immense importance in chemical biology and medicinal chemistry, forming the structural core of a vast number of biologically active molecules. icatt.org.uanih.gov Their prevalence is evident in nature, as they are integral components of essential biomolecules like nucleic acids (e.g., purines and pyrimidines), vitamins, and hormones. frontiersin.orgchemmethod.comnih.gov

The unique properties of these compounds stem from the presence of nitrogen atoms, which can participate in hydrogen bonding and other noncovalent interactions with biological macromolecules. nih.govchemmethod.com This ability to interact with biological targets makes them a cornerstone in drug development. In fact, a significant percentage of FDA-approved drugs contain a nitrogen-based heterocyclic moiety. chemmethod.comnih.gov These scaffolds are found in drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. icatt.org.uanih.gov

The 1,2,3-Triazole Ring as a Core Pharmacophore and Versatile Building Block

Among the diverse range of nitrogen heterocycles, the 1,2,3-triazole ring has emerged as a particularly important structure in drug discovery and materials science. mdpi.comresearchgate.net A pharmacophore is the essential part of a molecule's structure responsible for its biological activity. The 1,2,3-triazole ring, with its unique structural and electronic properties, frequently serves as a core pharmacophore. mdpi.comcymitquimica.com This five-membered ring containing three adjacent nitrogen atoms is aromatic, planar, and possesses a notable dipole moment, allowing it to engage in various biological interactions. mdpi.comzsmu.edu.ua

The rise of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and versatile. mdpi.comresearchgate.net This synthetic accessibility has cemented the triazole ring's role as a versatile building block or linker, enabling chemists to connect different molecular fragments to create large libraries of compounds for screening. mdpi.com Furthermore, the 1,2,3-triazole ring is often used as a bioisostere for amide bonds due to its similar size, planarity, and ability to participate in hydrogen bonding, but with enhanced metabolic stability. organic-chemistry.org

Table 1: Key Characteristics of the 1,2,3-Triazole Scaffold

| Feature | Description | Significance in Research |

|---|---|---|

| Structure | Five-membered aromatic ring with three adjacent nitrogen atoms. | Provides a stable, planar core for molecular design. |

| Polarity | Possesses a significant dipole moment. | Enhances solubility and allows for hydrogen bonding and dipole-dipole interactions. |

| Stability | Thermally stable and resistant to oxidative/reductive conditions and hydrolysis. frontiersin.org | Ensures the integrity of the scaffold during chemical synthesis and in biological systems. |

| Bioisostere | Acts as a stable replacement for the amide bond. organic-chemistry.org | Improves metabolic stability and pharmacokinetic properties of drug candidates. |

| Synthetic Access | Readily synthesized via "click chemistry". mdpi.comresearchgate.net | Facilitates the rapid generation of diverse compound libraries for drug discovery. |

Overview of 2-((1H-1,2,3-Triazol-5-yl)thio)acetic Acid within Triazole Chemistry

The compound this compound is a specific derivative within the broad class of triazole chemistry. Its structure is characterized by three key components:

A central 1H-1,2,3-triazole ring, providing the core heterocyclic scaffold.

A thioether linkage (-S-) at the 5-position of the triazole ring, connecting the heterocycle to the side chain.

An acetic acid moiety (-CH₂COOH) attached to the sulfur atom.

This molecule belongs to the family of S-substituted triazole derivatives. The presence of the carboxylic acid group introduces a site for potential ionic interactions or further chemical modifications, such as ester or amide formation. While extensive research has been conducted on the broader 1,2,3-triazole class, specific literature detailing the synthesis and application of this compound is not widely available in published research. Its structural relative, 2-(1H-1,2,3-triazol-1-yl)acetic acid, is a known compound with established chemical data.

Contextualizing Research on Thioacetic Acid Derivatives of Triazoles

Research into thioacetic acid derivatives of triazoles is an active area, primarily focusing on the 1,2,4-triazole (B32235) isomer. The general synthetic approach to these compounds often involves the S-alkylation of a corresponding triazole-thiol (mercapto-triazole).

A common synthetic pathway involves reacting a triazole-thiol with a haloacetic acid, such as chloroacetic acid, or its ester, in the presence of a base. For instance, the synthesis of related 1,2,4-triazole thioacetic acids has been achieved by reacting the corresponding thiol with sodium monochloroacetate in an aqueous medium, followed by acidification. This nucleophilic substitution reaction attaches the acetic acid side chain to the sulfur atom of the triazole ring. This methodology provides a foundational strategy that could plausibly be adapted for the synthesis of this compound from its 1H-1,2,3-triazole-5-thiol precursor. The resulting thioacetic acid derivatives are often explored for their potential biological activities or used as intermediates for creating more complex molecules.

Table 2: Examples of Triazole Derivatives and Their Applications

| Compound Type | Example Application | Reference |

|---|---|---|

| 1,2,3-Triazole-containing Drugs | Tazobactam (a β-lactamase inhibitor). | organic-chemistry.org |

| Anticancer Agents | Trisubstituted 1,2,4-triazoles screened against HCT116 cell lines. | zsmu.edu.ua |

| Antimicrobial Agents | Various 1,2,4-triazole derivatives show significant antimicrobial properties. | mdpi.com |

| Material Science | Used as photostabilizing agents for polymers and corrosion inhibitors. | organic-chemistry.org |

| Agrochemicals | Triazole derivatives are used in the development of agricultural chemicals. | pharmj.org.ua |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2S |

|---|---|

Molecular Weight |

159.17 g/mol |

IUPAC Name |

2-(2H-triazol-4-ylsulfanyl)acetic acid |

InChI |

InChI=1S/C4H5N3O2S/c8-4(9)2-10-3-1-5-7-6-3/h1H,2H2,(H,8,9)(H,5,6,7) |

InChI Key |

MTSXLTRWDHXAIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNN=C1SCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 1h 1,2,3 Triazol 5 Yl Thio Acetic Acid

Retrosynthetic Analysis of the 2-((1H-1,2,3-Triazol-5-yl)thio)acetic Acid Structure

A retrosynthetic approach to this compound identifies the key precursor, 1H-1,2,3-triazol-5-thiol. The most logical disconnections are:

Thioether Bond Disconnection : The bond between the sulfur atom and the acetic acid methylene (B1212753) group (S-CH₂) is disconnected. This points to a nucleophilic substitution reaction between the thiol group of 1H-1,2,3-triazol-5-thiol and a haloacetic acid derivative (e.g., sodium chloroacetate) as the final step in the synthesis. This strategy is supported by analogous syntheses of related thioacetic acid derivatives of triazoles. icatt.org.ua

Triazole Ring Disconnection : The 1,2,3-triazole ring itself can be retrosynthetically cleaved via a [3+2] cycloaddition pathway. This breaks the heterocycle down into two fundamental building blocks: an organic azide (B81097) and an alkyne. The specific substitution pattern of the target molecule, with functionality at the 5-position, dictates that a regioselective cycloaddition method is required to form the correct isomer.

This analysis establishes that the primary synthetic challenges are the regioselective formation of the 1,5-substituted triazole ring and the synthesis of the 1H-1,2,3-triazol-5-thiol intermediate.

Synthesis of the 1H-1,2,3-Triazol-5-thiol Precursor

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most direct method for constructing the 1,2,3-triazole skeleton. researchgate.netscispace.com Modern catalysis has rendered this reaction highly efficient and regioselective.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," prized for its reliability, mild reaction conditions, and high yields. jetir.orgorganic-chemistry.org The reaction typically joins terminal alkynes and azides to form triazoles. mdpi.comnih.gov

A critical and defining characteristic of the CuAAC reaction is its near-perfect regioselectivity, which exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This is a significant advantage over the uncatalyzed thermal reaction, which produces mixtures of 1,4- and 1,5-isomers. organic-chemistry.org The mechanism proceeds through a copper-acetylide intermediate, which dictates the regiochemical outcome. organic-chemistry.org Because of this inherent selectivity for the 1,4-isomer, the standard CuAAC is not a suitable method for directly synthesizing the 1,5-substituted framework required for 1H-1,2,3-triazol-5-thiol.

Table 1: Typical Reaction Conditions for CuAAC

| Component | Examples | Purpose |

|---|---|---|

| Copper(I) Source | CuI, CuBr, CuSO₄, Cu(OAc)₂ | The active catalyst for the cycloaddition. |

| Reducing Agent | Sodium Ascorbate, Hydrazine (B178648) | Reduces Cu(II) salts to the active Cu(I) state in situ. |

| Ligand | TBTA, THPTA, Bathophenanthroline | Stabilizes the Cu(I) catalytic species and prevents disproportionation. |

| Solvent | t-BuOH/H₂O, DMSO, DMF, CH₂Cl₂ | A wide range of solvents can be used, often including water. organic-chemistry.org |

In contrast to its copper-catalyzed counterpart, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides excellent regioselectivity for 1,5-disubstituted 1,2,3-triazoles. jetir.orgacs.org This makes RuAAC the method of choice for constructing the specific constitutional isomer needed for the target molecule.

The reaction is catalyzed by ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, which is often essential for achieving high selectivity. acs.orgmdpi.com The mechanism is believed to involve the oxidative coupling of the azide and alkyne at the ruthenium center to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to furnish the 1,5-triazole product. acs.orgresearchgate.net RuAAC demonstrates broad functional group tolerance but can be sensitive to highly acidic substrates. researchgate.net

Table 2: Selected Ruthenium Catalysts for 1,5-Triazole Synthesis

| Catalyst | Catalyst Loading (mol%) | Typical Conditions | Selectivity (1,5-isomer) |

|---|---|---|---|

| Cp*RuCl(PPh₃)₂ | 1-2 mol% | Toluene or THF, room temp. to 60 °C | High to complete selectivity. acs.orgacs.org |

| Cp*RuCl(COD) | 1-2 mol% | Toluene or THF, room temp. to 60 °C | High to complete selectivity. acs.org |

| [Cp*RuCl]₄ | 1 mol% | DMF, microwave irradiation | High yields and selectivity. mdpi.com |

| Cp*Ru(PiPr₃)Cl | - | Mild conditions | Reported to have better performance than 18-electron catalysts. mdpi.com |

While metal-catalyzed click reactions are dominant, several alternative pathways to 1,2,3-triazoles exist. nih.gov

Thermal Huisgen Cycloaddition : The original uncatalyzed reaction between an azide and an alkyne requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers, which complicates purification. researchgate.netorganic-chemistry.org

Organocatalytic and Metal-Free Syntheses : Driven by the need for biocompatible and environmentally friendly methods, organocatalytic and other metal-free cycloadditions have been developed as viable alternatives to CuAAC and RuAAC. researchgate.netnih.gov These methods can provide access to diversely functionalized 1,2,3-triazoles without the risk of metal contamination.

Cascade Reactions : More complex, fused 1,2,3-triazole systems can be constructed through cascade cyclizations, for example, from amino-NH-1,2,3-triazoles and 2-alkynylbenzaldehydes, demonstrating the versatility of the triazole core in further chemical transformations. mdpi.com

The synthesis of the thiol functionality at the C5 position is a crucial transformation. This can be accomplished by either incorporating the sulfur atom into one of the starting materials for the cycloaddition or by functionalizing the triazole ring after its formation.

Cyclization of Sulfur-Containing Precursors : A common strategy in the synthesis of azole-thiols, particularly for 1,2,4-triazoles, is the cyclization of thiosemicarbazide (B42300) derivatives. nih.govresearchgate.netmdpi.com This approach builds the heterocycle and incorporates the thione/thiol functionality in a single step.

Use of S-Protected Alkynes in Cycloaddition : A more direct route for 1,2,3-triazoles involves using an alkyne that already contains a protected thiol group. For example, S-protected 1,2-bis(alkylthio)acetylenes can be used in cycloaddition reactions to generate 4,5-dithiolated 1,2,3-triazoles after a deprotection step. rsc.org This strategy can be adapted by using an alkyne with a single protected thiol group, which, upon undergoing a RuAAC reaction with an azide, would yield the desired 1,5-substituted triazole-thiol precursor after deprotection.

Post-Cyclization Functionalization : The direct thiolation of a C-H bond on a pre-formed 1,2,3-triazole ring is a more challenging synthetic endeavor. Such a step would require harsh conditions or specific activation of the C5 position, and it is not a commonly reported transformation. Therefore, incorporating the sulfur atom via one of the reactants prior to or during cyclization is the more synthetically viable approach.

Derivatization of Thiosemicarbazides Leading to Triazole Thiols

While the derivatization of thiosemicarbazides is a well-established and common method for the synthesis of 1,2,4-triazole-3-thiols, it is not the primary route for the isomeric 1H-1,2,3-triazol-5-thiols. The cyclization of thiosemicarbazides typically proceeds to form the 1,2,4-triazole (B32235) ring system. However, for the synthesis of the 1,2,3-triazole scaffold, the most prevalent and efficient method is the 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry". This reaction generally involves the coupling of an organic azide with an alkyne.

To synthesize the requisite 1H-1,2,3-triazole-5-thiol precursor, a common strategy involves the use of reagents that can be considered synthetic equivalents of thioketenes or that can introduce the thiol functionality post-cycloaddition. One conceptual approach involves the cycloaddition of an azide with a thiocarbonyl-containing compound.

Formation of the Thioacetic Acid Moiety

Once the 1H-1,2,3-triazole-5-thiol is obtained, the thioacetic acid side chain is introduced. This is typically accomplished through the S-alkylation of the thiol group with a haloacetic acid derivative.

S-Alkylation Reactions with Haloacetic Acid Derivatives

The S-alkylation of 1H-1,2,3-triazole-5-thiol with haloacetic acid derivatives, such as chloroacetic acid or ethyl chloroacetate, is a direct and widely used method. The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the haloacetic acid derivative.

A typical procedure involves dissolving the triazole thiol in a suitable solvent, such as ethanol (B145695) or acetone, followed by the addition of a base like potassium hydroxide (B78521) or sodium carbonate. The haloacetic acid derivative is then added, and the reaction mixture is often heated to facilitate the substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product is typically isolated by acidification and subsequent filtration or extraction.

Below is a table summarizing typical reaction conditions for the S-alkylation of triazole thiols with haloacetic acid derivatives, drawn from analogous reactions with 1,2,4-triazole systems which follow similar principles.

| Triazole Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Chloroacetic acid | KOH | Ethanol | Reflux | - | nih.gov |

| 4,5-disubstituted 4H-1,2,4-triazole-3-thiols | Ethyl chloroacetate | - | - | - | - | researchgate.net |

| 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol | Sodium monochloroacetate | - | Aqueous medium | - | - | icatt.org.ua |

Nucleophilic Substitution Reactions Involving the Thiol Group

The formation of the thioacetic acid moiety is a classic example of a nucleophilic substitution reaction. The sulfur atom of the triazole thiol acts as the nucleophile, and the halogenated carbon of the haloacetic acid derivative is the electrophilic center. The reaction proceeds via an S_N2 mechanism, where the thiolate anion attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of a new carbon-sulfur bond.

The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (with iodide being better than bromide, which is better than chloride), the solvent, and the base used. Polar aprotic solvents can often enhance the rate of S_N2 reactions.

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,3-triazoles. nih.govtandfonline.comnih.govresearchgate.net The cornerstone of green synthesis for 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction. nih.govtandfonline.comnih.govresearchgate.net

Green approaches to the synthesis of 1,2,3-triazole derivatives often focus on the following aspects:

Use of Greener Solvents: Water is an ideal green solvent, and many click reactions for the synthesis of 1,2,3-triazoles have been successfully performed in aqueous media. researchgate.net

Alternative Energy Sources: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: The 1,3-dipolar cycloaddition is inherently atom-economical as all the atoms of the reactants are incorporated into the final product.

For the subsequent S-alkylation step, green chemistry principles can also be applied by choosing environmentally benign solvents and bases, and by optimizing the reaction to minimize by-product formation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly affect the rate of both the triazole formation and the S-alkylation. While some click reactions can proceed at room temperature, others may require heating. Similarly, S-alkylation is often accelerated at elevated temperatures.

Catalyst: In the case of CuAAC for the triazole ring formation, the choice of copper source and ligand can influence the reaction's efficiency and regioselectivity.

Base: For the S-alkylation step, the choice and stoichiometry of the base are critical. A base that is too strong may lead to side reactions, while an insufficient amount will result in incomplete reaction. Common bases include potassium hydroxide, sodium carbonate, and triethylamine. uzhnu.edu.uamdpi.com

Solvent: The solvent can affect the solubility of the reactants and the rate of the reaction. For S-alkylation, polar solvents are generally preferred.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to ensure complete conversion without the formation of degradation products.

Systematic studies involving the variation of these parameters can lead to a robust and high-yielding synthetic protocol. The regioselectivity of alkylation (S- vs. N-alkylation) is a key aspect to control, with S-alkylation being the desired outcome for the synthesis of the target compound. uzhnu.edu.ua

Below is a table illustrating the effect of different bases on the S-alkylation of a triazole thiol, based on general principles observed in similar systems.

| Base | Solvent | Reaction Time (h) | Yield (%) |

| Potassium Hydroxide | Ethanol | 2 | High |

| Sodium Carbonate | Acetone | 4 | Moderate to High |

| Triethylamine | DMF | 6 | Moderate |

Advanced Characterization and Analytical Techniques for 2 1h 1,2,3 Triazol 5 Yl Thio Acetic Acid

Spectroscopic Characterization

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 2-((1H-1,2,3-triazol-5-yl)thio)acetic acid by providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The proton of the N-H in the triazole ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 13.0-14.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The single proton attached to the carbon of the triazole ring (C-H) would likely resonate as a singlet in the aromatic region, typically around 7.5-8.5 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety are expected to produce a singlet in the range of 3.5-4.5 ppm. The acidic proton of the carboxylic acid group (-COOH) is also anticipated to be observed as a broad singlet at a significantly downfield position, generally above 10 ppm, and its visibility can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded and is expected to appear in the range of 170-180 ppm. The two carbon atoms of the triazole ring would have distinct chemical shifts, typically between 140 and 160 ppm. The methylene carbon (-CH₂-) adjacent to the sulfur atom is anticipated to resonate in the range of 30-40 ppm.

A representative compilation of expected ¹H and ¹³C NMR chemical shifts is presented in the table below, based on data from analogous structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Triazole N-H | 13.0 - 14.0 (broad s) | - |

| Triazole C-H | 7.5 - 8.5 (s) | 140 - 150 |

| Triazole C-S | - | 150 - 160 |

| -S-CH₂- | 3.5 - 4.5 (s) | 30 - 40 |

| -COOH | > 10.0 (broad s) | 170 - 180 |

| (s = singlet) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent absorption band is expected to be from the carbonyl group (C=O) of the carboxylic acid, which typically appears as a strong, sharp peak in the region of 1700-1750 cm⁻¹. The O-H stretch of the carboxylic acid is also a key feature, presenting as a very broad band from 2500 to 3300 cm⁻¹, often overlapping with other absorptions. The N-H stretching vibration of the triazole ring is expected to be observed as a medium to strong band in the range of 3100-3300 cm⁻¹. The C-H stretch of the triazole ring may be seen around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹. The C=N stretching within the triazole ring can be expected in the 1600-1650 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the fingerprint region, between 600 and 800 cm⁻¹.

A summary of the expected characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Triazole N-H | Stretching | 3100 - 3300 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carboxylic Acid C=O | Stretching | 1700 - 1750 (strong) |

| Triazole C=N | Stretching | 1600 - 1650 |

| C-S | Stretching | 600 - 800 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) can be employed.

ESI-HRMS is particularly useful for obtaining a precise mass of the molecular ion, which allows for the confirmation of the elemental composition. For this compound (C₄H₅N₃O₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 176.0235.

The fragmentation of this molecule under mass spectrometric conditions can provide valuable structural insights. A plausible fragmentation pathway for the protonated molecule could initiate with the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO) or the entire carboxyl group. Another likely fragmentation involves the cleavage of the bond between the sulfur atom and the methylene group of the acetic acid residue. The cleavage of the bond between the sulfur atom and the triazole ring is also a possible fragmentation pathway researchgate.net. The analysis of the m/z values of the resulting fragment ions helps to piece together the molecular structure.

A proposed fragmentation pattern is outlined in the table below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| [M+H]⁺ | H₂O | [M+H - H₂O]⁺ | Protonated azlactone intermediate |

| [M+H]⁺ | HCOOH | [M+H - HCOOH]⁺ | Protonated 5-mercapto-1H-1,2,3-triazole |

| [M+H]⁺ | •CH₂COOH | [M+H - •CH₂COOH]⁺ | Protonated 5-mercapto-1H-1,2,3-triazole |

| [M+H - H₂O]⁺ | CO | [M+H - H₂O - CO]⁺ | Further fragmented ion |

Chromatographic Analysis for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol would likely provide good separation. Detection is typically achieved using a UV detector, as the triazole ring is expected to absorb in the UV region. The purity is assessed by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is generally more suitable for volatile and thermally stable compounds. Direct analysis of the carboxylic acid by GC can be challenging due to its low volatility and potential for thermal degradation. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) could enable its analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification researchgate.net. The choice of a polar capillary column would be appropriate for the separation of the derivatized analyte.

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Assembly

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For this compound, X-ray crystallography would confirm the planarity of the triazole ring and the geometry around the sulfur atom.

Furthermore, this technique reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. In the solid state, it is expected that the carboxylic acid and the triazole N-H groups would be involved in a network of hydrogen bonds, potentially forming dimers or extended chains. These supramolecular assemblies play a crucial role in determining the physical properties of the compound, such as its melting point and solubility. While a crystal structure for the title compound is not available in the searched literature, data from related triazole structures can provide an indication of expected bond lengths and angles.

The table below presents typical bond lengths that would be expected in the crystal structure of this compound, based on known structures of similar compounds.

| Bond | Expected Bond Length (Å) |

| C=O | ~ 1.20 - 1.25 |

| C-O | ~ 1.30 - 1.35 |

| N-N (in triazole) | ~ 1.30 - 1.38 |

| C-N (in triazole) | ~ 1.32 - 1.40 |

| C-S | ~ 1.75 - 1.85 |

| C-C | ~ 1.50 - 1.54 |

Elemental Composition Determination for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

For this compound, the molecular formula is C₄H₅N₃O₂S, and the molecular weight is 175.17 g/mol . The theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 27.43 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.88 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.99 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.27 |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.31 |

The experimentally determined percentages should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the empirical formula of the synthesized compound. This technique, in conjunction with mass spectrometry, provides strong evidence for the molecular formula of the compound.

Derivatization and Analog Development Based on the 2 1h 1,2,3 Triazol 5 Yl Thio Acetic Acid Scaffold

Structural Modifications at the Acetic Acid Moiety

The carboxylic acid group of 2-((1H-1,2,3-triazol-5-yl)thio)acetic acid is a primary site for chemical modification, allowing for the synthesis of esters, amides, and hydrazides, as well as the formation of various salts. These modifications can significantly influence the compound's solubility, stability, and interaction with biological targets.

The synthesis of esters from the this compound scaffold can be achieved through several established methods. A common approach involves the direct esterification of the carboxylic acid with an appropriate alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Alternatively, esters can be synthesized by alkylating the parent triazole-thiol with an ester of a haloacetic acid, such as ethyl chloroacetate, in the presence of a base. This method builds the entire thioacetic ester side chain in a single step.

A summary of representative ester synthesis methods is provided in the table below.

| Starting Material | Reagent | Conditions | Product |

| This compound | Corresponding alcohol, conc. H₂SO₄ | Reflux | Corresponding alkyl/aryl ester |

| 1H-1,2,3-Triazole-5-thiol | Alkyl chloroacetate, Base | Varies | Corresponding alkyl 2-((1H-1,2,3-triazol-5-yl)thio)acetate |

Amides of this compound are commonly prepared from the corresponding esters or the carboxylic acid itself. The reaction of the methyl or ethyl ester with a primary or secondary amine, or with ammonia, in a suitable solvent like ethanol (B145695), yields the desired amide. This aminolysis is often facilitated by heating.

A more direct route to amides involves the activation of the carboxylic acid. This can be achieved by converting the acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the appropriate amine to form the amide bond. ptfarm.plnih.gov Another approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct condensation of the carboxylic acid with an amine. luxembourg-bio.com

Hydrazides are synthesized by the reaction of the esters of this compound with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. chemistryjournal.nettijer.org This reaction is typically performed under reflux and provides the hydrazide derivatives in good yields.

The following table outlines the general synthetic routes to amides and hydrazides.

| Starting Material | Reagent(s) | Product |

| Alkyl 2-((1H-1,2,3-triazol-5-yl)thio)acetate | Amine (R¹R²NH) | 2-((1H-1,2,3-Triazol-5-yl)thio)-N-R¹,R²-acetamide |

| This compound | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH) | 2-((1H-1,2,3-Triazol-5-yl)thio)-N-R¹,R²-acetamide |

| This compound | Amine (R¹R²NH), Coupling Agent (e.g., DCC) | 2-((1H-1,2,3-Triazol-5-yl)thio)-N-R¹,R²-acetamide |

| Alkyl 2-((1H-1,2,3-triazol-5-yl)thio)acetate | Hydrazine hydrate (N₂H₄·H₂O) | 2-((1H-1,2,3-Triazol-5-yl)thio)acetohydrazide |

The acidic nature of the carboxylic acid moiety allows for the formation of a variety of salts with both inorganic and organic bases. These salts often exhibit improved aqueous solubility and modified physicochemical properties compared to the parent acid.

Inorganic salts are typically prepared by reacting the thioacetic acid derivative with an equivalent amount of an inorganic base, such as sodium hydroxide (B78521), potassium hydroxide, sodium bicarbonate, or calcium carbonate, in an aqueous or alcoholic medium. icatt.org.ua The resulting salts can then be isolated by evaporation of the solvent or by precipitation.

Salts with organic bases are synthesized by reacting the acid with an appropriate organic amine, such as piperidine, morpholine, or diethylamine, in a suitable solvent like ethanol or propan-2-ol. icatt.org.ua The physicochemical characteristics of these salts, including melting point, solubility, and crystallinity, are influenced by the nature of the counter-ion.

A selection of possible salts derived from this compound is presented below. icatt.org.ua

| Base Type | Example of Base | Resulting Salt |

| Inorganic | Sodium Hydroxide (NaOH) | Sodium 2-((1H-1,2,3-triazol-5-yl)thio)acetate |

| Potassium Hydroxide (KOH) | Potassium 2-((1H-1,2,3-triazol-5-yl)thio)acetate | |

| Calcium Carbonate (CaCO₃) | Calcium bis(2-((1H-1,2,3-triazol-5-yl)thio)acetate) | |

| Magnesium Oxide (MgO) | Magnesium bis(2-((1H-1,2,3-triazol-5-yl)thio)acetate) | |

| Organic | Piperidine | Piperidinium 2-((1H-1,2,3-triazol-5-yl)thio)acetate |

| Morpholine | Morpholinium 2-((1H-1,2,3-triazol-5-yl)thio)acetate | |

| Diethylamine | Diethylammonium 2-((1H-1,2,3-triazol-5-yl)thio)acetate |

Substituent Variation on the 1,2,3-Triazole Ring

Modification of the 1,2,3-triazole ring itself offers another avenue for creating a diverse library of compounds based on the this compound scaffold. Functionalization at the C-4 and C-5 positions, as well as the introduction of various heterocyclic and aromatic substituents, can profoundly impact the molecular properties.

The functionalization of the C-4 and C-5 positions of the 1,2,3-triazole ring can be achieved through various synthetic strategies, often starting from appropriately substituted precursors before the formation of the triazole ring. For instance, the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a substituted alkyne allows for the introduction of a wide range of substituents at either the C-4 or C-5 position, depending on the alkyne used. organic-chemistry.org

Post-synthetic modification of the triazole ring is also possible, although it can be more challenging. For example, halogenation at the C-4 position can provide a handle for further functionalization through cross-coupling reactions. The introduction of substituents at these positions can influence the electronic properties and steric profile of the molecule. Research on related 1,2,4-triazole (B32235) systems has demonstrated the synthesis of 4,5-disubstituted derivatives, providing a conceptual framework for similar modifications on the 1,2,3-triazole scaffold. nih.gov

The introduction of heterocyclic and aromatic substituents onto the 1,2,3-triazole ring is a key strategy for developing new analogues. Modern synthetic methods such as "click chemistry" and palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgtcichemicals.comdovepress.comnih.gov By starting with an alkyne bearing a desired heterocyclic or aromatic group, this moiety can be readily incorporated into the final triazole structure.

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for introducing aromatic and heteroaromatic substituents. researchgate.net This reaction typically involves the coupling of a halogenated triazole derivative with a boronic acid in the presence of a palladium catalyst and a base. This method allows for the formation of a carbon-carbon bond between the triazole ring and the desired substituent. While this has been demonstrated for 1,2,4-triazoles, the principles are applicable to the 1,2,3-triazole system.

The following table summarizes these advanced methods for introducing substituents.

| Synthetic Method | Description | Type of Substituent Introduced |

| Click Chemistry (CuAAC) | Copper(I)-catalyzed 1,3-dipolar cycloaddition of an azide and a terminal alkyne. organic-chemistry.orgtcichemicals.comdovepress.comnih.gov | Aromatic or heterocyclic groups attached to the alkyne starting material. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halo-triazole with a boronic acid. researchgate.net | A wide variety of aryl and heteroaryl groups. |

Development of Hybrid Compounds and Conjugates

A prominent strategy in drug design is the creation of hybrid molecules, which involves the covalent linking of two or more pharmacophores to generate a single compound with a potentially synergistic or multi-target biological activity. The 1,2,3-triazole ring, readily synthesized through "click chemistry," serves as an effective and stable linker for this purpose. unito.it This approach allows for the combination of the this compound scaffold with other biologically active moieties to produce novel hybrid compounds and conjugates.

The thioacetic acid side chain of the parent compound provides a convenient handle for conjugation with various molecules, including other small molecules, peptides, or carrier molecules for targeted drug delivery. For instance, the carboxylic acid group can be activated to form amide or ester linkages with amino or hydroxyl groups present in other pharmacophores.

Research in this area has explored the synthesis of various 1,2,3-triazole-containing hybrids. For example, imidazole-1,2,3-triazole hybrids have been developed, where a thiomethylene bridge connects the imidazole (B134444) and triazole rings. nih.gov This design strategy aims to enhance the solubility and bioavailability of the resulting compounds. nih.gov Similarly, the conjugation of 1,2,3-triazoles with 1,2,4-oxadiazole (B8745197) rings has been investigated to create hybrid molecules with potential anticancer and antimicrobial activities. researchgate.net

The development of these hybrid compounds often leads to molecules with enhanced biological profiles. For example, some 1,2,3-triazole-amino acid conjugates have demonstrated significant antiproliferative activity against cancer cell lines. The synthesis of such conjugates can be achieved through a multi-step process involving the formation of the triazole ring via click chemistry, followed by coupling with an amino acid moiety.

Below is a table summarizing representative examples of hybrid compound classes based on the 1,2,3-triazole scaffold.

| Hybrid Class | Linked Pharmacophore | Potential Biological Activity |

| Triazole-Imidazole | Imidazole | Anticancer |

| Triazole-Oxadiazole | 1,2,4-Oxadiazole | Anticancer, Antimicrobial |

| Triazole-Amino Acid | Amino Acids | Anticancer |

| Triazole-Thymol-Oxadiazole | Thymol and 1,3,4-Oxadiazole | Anticancer, Antimicrobial |

Scaffold Hopping Strategies Utilizing the 1,2,3-Triazole Core

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. This technique is employed to discover new lead compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while retaining the key biological activity of the original molecule. The 1,2,3-triazole ring is an excellent candidate for scaffold hopping due to its ability to act as a bioisostere for various functional groups and other heterocyclic rings. researchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key principle behind scaffold hopping. The 1,2,3-triazole ring can mimic the steric and electronic properties of other five-membered heterocycles, such as imidazole, oxadiazole, and tetrazole, as well as functional groups like amides and esters. researchgate.net This mimicry allows for the rational design of new analogs where the 1,2,3-triazole core from a compound like this compound can be used to replace scaffolds in other known drugs or bioactive molecules.

A notable example of scaffold hopping involves the replacement of a benzothiazole (B30560) ring with a 1,2,3-triazole moiety to develop novel epidermal growth factor receptor (EGFR) inhibitors. In one study, a series of benzothiazole analogues linked to a 1,2,3-triazole fragment were synthesized, demonstrating potent antitumor activity. This work highlights the successful application of the 1,2,3-triazole as a bioisosteric replacement for the benzothiazole scaffold in the design of kinase inhibitors.

The following table provides examples of scaffold hopping strategies involving the 1,2,3-triazole core.

| Original Scaffold/Group | Bioisosteric Replacement | Resulting Compound Class | Therapeutic Target/Activity |

| Benzothiazole | 1,2,3-Triazole | Triazole-linked analogues | EGFR inhibitors for cancer |

| Imidazole | 1,2,3-Triazole | Imidazole-triazole hybrids | Anticancer |

| 1,2,4-Oxadiazole | 1,2,3-Triazole | Triazole-based analogues | Various (e.g., anticancer, antimicrobial) |

| Amide | 1,2,3-Triazole | Triazole-containing peptidomimetics | Various |

These examples underscore the versatility of the 1,2,3-triazole core in scaffold hopping, enabling the exploration of new chemical space and the development of novel therapeutic agents with potentially improved drug-like properties.

Computational Chemistry and Molecular Modeling Studies of 2 1h 1,2,3 Triazol 5 Yl Thio Acetic Acid Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of 1,2,3-triazole derivatives. mdpi.comirjweb.com These methods are used to optimize molecular geometries and calculate electronic structures. researchgate.net DFT studies, often using the B3LYP functional with basis sets like 6-311G** or 6-31+G(d,p), elucidate the distribution of electron density and identify reactive sites within the molecule. mdpi.comresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT help visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions with biological targets. irjweb.com These theoretical calculations can also be used to predict spectroscopic properties, which can then be correlated with experimental data for structural validation. nih.gov

| Computational Parameter | Information Yielded | Typical Application for Triazole Derivatives |

| Geometry Optimization | Provides the most stable 3D conformation of the molecule. researchgate.net | Foundation for all further computational studies like docking and MD simulations. |

| HOMO/LUMO Energies | Determines the molecule's electron-donating and accepting abilities. | Predicts chemical reactivity and charge transfer properties. irjweb.com |

| HOMO-LUMO Gap (ΔE) | Indicates electronic stability and reactivity. | A smaller gap suggests the molecule is more reactive and polarizable. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electrophilic and nucleophilic sites. | Predicts regions involved in hydrogen bonding and other intermolecular interactions. irjweb.com |

| Mulliken Charges | Calculates the partial atomic charges on each atom. | Helps in understanding the charge distribution and reactivity of different parts of the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein's active site. ijper.org For derivatives based on the 2-((1H-1,2,3-triazol-5-yl)thio)acetic acid scaffold, docking studies are instrumental in identifying potential biological targets and elucidating binding modes. nih.govasianpubs.org These simulations calculate a docking score, which estimates the binding affinity (often in kcal/mol), with lower scores typically indicating stronger binding. nih.govnih.gov

Studies on various 1,2,3-triazole derivatives have shown their potential to inhibit a range of enzymes. For instance, they have been docked into the active sites of thymidine (B127349) phosphorylase, carbonic anhydrase IX, and various microbial enzymes. nih.govnih.gov The simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the target's binding pocket. nih.govnih.gov The triazole ring itself is often a critical pharmacophoric feature, capable of forming hydrogen bonds or coordinating with metal ions within the active site. mdpi.com

| Target Enzyme Class | Example Protein (PDB ID) | Key Interacting Residues (Examples) | Type of Interaction | Reference |

| Carbonic Anhydrase | Carbonic Anhydrase IX (5FL4) | Gln92, Thr200, His68 | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |

| Fungal Enzymes | Sterol 14α-demethylase (CYP51) | Y118, Y132, L376 | Hydrophobic Interactions | frontiersin.org |

| Bacterial Enzymes | FabH (1HNJ) | Cys112, His244, Asn274 | Hydrogen Bonding | mdpi.com |

| Protozoal Enzymes | Cruzain | Gly66, Asp161 | Hydrogen Bonding | nih.gov |

| Kinases | AKT1 | - | Strong Binding Affinity | researchgate.netconsensus.app |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. frontiersin.orgmdpi.com MD simulations, typically run for nanoseconds (e.g., 100 ns), assess the stability of the docked pose and the conformational changes in both the ligand and the protein. nih.govresearchgate.net

Several parameters are analyzed to interpret MD trajectories. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored to confirm that the system reaches equilibrium and remains stable throughout the simulation. nih.govfrontiersin.org The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify flexible regions of the protein that may be involved in ligand binding. nih.govresearchgate.net Additionally, analyses of hydrogen bond occupancy, Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) provide further insights into the strength and stability of the interaction. researchgate.netpensoft.net Binding free energy calculations, using methods like MM-PBSA and MM-GBSA, can also be performed on MD trajectories to provide a more accurate estimation of binding affinity. pensoft.net

| MD Simulation Parameter | Purpose | Insight Gained |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the ligand-protein complex over time. frontiersin.org | A stable, low RMSD value indicates a stable binding pose. |

| Root Mean Square Fluctuation (RMSF) | To measure the flexibility of individual amino acid residues. nih.gov | Highlights key residues that interact with or are affected by the ligand. |

| Radius of Gyration (Rg) | To measure the compactness of the protein structure. | Changes in Rg can indicate ligand-induced conformational changes. |

| Solvent Accessible Surface Area (SASA) | To calculate the surface area of the protein exposed to the solvent. pensoft.net | Can indicate whether the ligand is buried within a binding pocket. |

| Hydrogen Bond Analysis | To monitor the formation and breakage of hydrogen bonds over time. | Provides a dynamic measure of the strength of specific interactions. |

| MM-PBSA/MM-GBSA | To calculate the binding free energy of the complex. pensoft.net | Offers a more refined estimation of binding affinity than docking scores alone. |

Structure-Activity Relationship (SAR) Investigations using Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional Quantitative SAR (3D-QSAR) is a powerful method used for this purpose. nih.govijpsjournal.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models. nanobioletters.com

These models are generated by aligning a set of triazole derivatives and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.govnanobioletters.com The resulting 3D-QSAR models, when statistically validated (e.g., high Q² and R² values), can predict the activity of new, unsynthesized compounds. ijpsjournal.comacs.org The graphical output of these models, in the form of contour maps, visually indicates which regions of the molecule should be modified to enhance activity. For example, a map might show that a bulky, electropositive substituent at a specific position is favorable for increasing potency. nanobioletters.comnih.gov These insights are invaluable for guiding the rational design of more effective derivatives. ijpsjournal.comacs.org

Bioisosteric Replacement Strategies and Peptidomimetic Design

The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry, frequently used as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to produce a compound with retained or improved biological activity. unimore.itresearchgate.net Notably, the 1,4-disubstituted 1,2,3-triazole is widely recognized as an excellent bioisostere for the trans-amide bond. mdpi.comnih.gov This is due to similarities in size, planarity, dipole moment, and hydrogen bonding capacity. unimore.itnih.gov

This bioisosteric replacement is a cornerstone of peptidomimetic design, where parts of a peptide backbone are replaced to overcome limitations of natural peptides, such as poor metabolic stability and low bioavailability. mdpi.comnih.gov Substituting a labile amide bond with a robust 1,2,3-triazole ring can render the resulting peptidomimetic resistant to degradation by proteases. mdpi.com This strategy has been successfully applied to develop analogs of biologically active peptides with improved pharmacological properties. mdpi.commdpi.com The 1,5-disubstituted 1,2,3-triazole can similarly act as a mimic for the less common cis-amide bond. nih.gov The triazole can also serve as a rigid linker to mimic peptide secondary structures like β-turns or to replace disulfide bridges. mdpi.comnih.gov

| Feature | trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | Advantage of Replacement |

| Structure | -[CO-NH]- | Heterocyclic ring | Provides a rigid, planar linker. mdpi.com |

| Dipole Moment | ~3.5 D | ~5 D | Can enhance dipole-dipole interactions with target. frontiersin.org |

| H-Bonding | C=O (acceptor), N-H (donor) | N2, N3 (acceptors), C5-H (weak donor) | Offers different hydrogen bonding patterns. unimore.it |

| Metabolic Stability | Susceptible to cleavage by proteases. | Highly stable; resistant to hydrolysis and oxidation. researchgate.net | Significantly increases in vivo half-life. |

| Synthesis | Standard peptide coupling | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Allows for modular and efficient "click chemistry" synthesis. nih.gov |

Chemo-informatics and Drug-Likeness Assessment

Chemo-informatics involves the use of computational methods to analyze chemical data and predict the properties of molecules. A critical step in early-stage drug discovery is the assessment of a compound's "drug-likeness" and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. mdpi.com In silico ADMET prediction for 1,2,3-triazole derivatives is routinely performed to filter out compounds with unfavorable pharmacokinetic properties before committing to costly synthesis and testing. nih.govtandfonline.com

Various computational models and rules are used for this assessment. Lipinski's Rule of Five is a widely used guideline to evaluate oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. pensoft.net Web-based tools such as SwissADME and ADMETlab are frequently used to calculate a wide range of physicochemical descriptors and pharmacokinetic properties. pensoft.netnih.gov These tools can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with P-glycoprotein, and potential inhibition of cytochrome P450 enzymes. mdpi.com The results help prioritize compounds that are more likely to become successful drugs. nih.govnih.gov

| Property / Rule | Description | Importance for Drug Development |

| Lipinski's Rule of Five | A set of rules based on MW, logP, H-bond donors, and H-bond acceptors. | Predicts potential issues with oral bioavailability. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with drug absorption and brain penetration. mdpi.com |

| Gastrointestinal (GI) Absorption | Predicts the extent to which a drug is absorbed from the gut. | Essential for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross into the central nervous system. | Crucial for CNS-targeting drugs; undesirable for others. mdpi.com |

| CYP450 Inhibition | Predicts inhibition of key drug-metabolizing enzymes. | High potential for drug-drug interactions. |

| Toxicity Risk Prediction | Flags potential for mutagenicity, tumorigenicity, etc. nih.gov | Helps in early identification of potentially toxic compounds. |

Biological Activities and Mechanistic Investigations of 2 1h 1,2,3 Triazol 5 Yl Thio Acetic Acid Analogues in Vitro

Antimicrobial Effects

Analogues of 2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid have demonstrated notable antimicrobial properties. The incorporation of the triazole ring, a well-known pharmacophore, is crucial to these activities. The structural versatility of these compounds allows for modifications that can enhance their potency and spectrum against a wide range of microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the basic triazole thioacetic acid structure have been synthesized and evaluated for their in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that certain structural modifications, such as the addition of specific substituents to the triazole or phenyl rings, can significantly influence the antibacterial potency.

For instance, a series of novel 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols showed varied activity against bacterial strains. One compound in this series was found to be particularly active against Gram-positive bacteria. connectjournals.com Similarly, other research on 5-(2-thienyl)-1,2,4-triazoles and their derivatives identified compounds with high activity against Gram-positive bacteria, while one specific piperazinylmethyl derivative displayed marked broad-spectrum antibacterial activity. nih.govmdpi.com The antibacterial activity of these triazole derivatives is often dependent on the nature of the aminomethyl substituents. nih.gov

The mechanism of action for these compounds is believed to involve the disruption of essential cellular processes in bacteria. The nitrogen-rich triazole ring can chelate with metal ions crucial for enzyme function or interact with the bacterial cell wall, leading to compromised integrity and cell death.

Table 1: In Vitro Antibacterial Activity of Selected Triazole Analogues (MIC µg/mL)

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | Effective, particularly compound (4c) | Moderate activity | connectjournals.com |

| 5-(2-Thienyl)-1,2,4-triazole derivatives (e.g., 9a) | Highly active (compounds 4d, 5e, 7b, 7c, 7d, 9b, 9c, 9d) | Marked broad-spectrum activity (compound 9a) | nih.govmdpi.com |

Antifungal Activity against Fungal Pathogens

The antifungal potential of 1,2,3-triazole and 1,2,4-triazole (B32235) analogues is well-documented, with some derivatives showing potency comparable or superior to standard antifungal drugs. nih.govnih.gov For example, fluconazole-based mimics containing a 1,2,3-triazole ring have been synthesized and found to be more potent against Candida pathogens than fluconazole (B54011) and amphotericin B. nih.gov

Research into 2-((4-(substituted benzylideneamino)phenoxymethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives has identified compounds with good antifungal activities against Aspergillus niger, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Another study on 4-amino-substituted-1,2,4-triazole-3-thiol derivatives showed that a bromo-substituted compound (4e) exhibited better antifungal activity against Candida albicans and Aspergillus niger compared to other synthesized compounds in its series. connectjournals.com The presence of the triazole moiety is often a key feature in clinically used antifungal agents, and these analogues leverage this structural component. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Triazole Analogues (MIC µg/mL)

| Compound/Analogue | Candida albicans | Aspergillus niger | Other Fungal Pathogens | Reference |

|---|---|---|---|---|

| Fluconazole-based 1,2,3-triazole mimics (Compounds 12, 15, 16) | More potent than fluconazole | - | Potent against Candida pathogens | nih.gov |

| 4-amino-substituted-1,2,4-triazole-3-thiol (Compound 4e) | 24 | 32 | - | connectjournals.com |

Investigation of Biofilm Inhibition Mechanisms

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. nih.gov Analogues of this compound have been investigated for their ability to inhibit biofilm formation, an attractive anti-virulence strategy that does not directly kill the bacteria but reduces their pathogenicity. nih.gov

The mechanisms behind biofilm inhibition by these compounds are multifaceted. Some triazole-containing compounds interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. For instance, an N-acyl homoserine lactone (AHL) analogue where the amide moiety was replaced by a triazole dihydro furanone demonstrated both biofilm inhibitory and eliminating activity against Pseudomonas aeruginosa. mdpi.com These agents can disrupt QS signaling, thereby preventing the initial attachment of bacteria to surfaces and the subsequent development of the mature biofilm matrix. Other related compounds, such as tetrazine derivatives linked to a benzothiazole (B30560) moiety, have also shown the ability to prevent biofilm formation in multiple bacterial strains. nih.gov

Antiviral Activities against Various Viral Targets

The triazole nucleus is a key structural feature in several antiviral drugs. eurekaselect.com Research has demonstrated that both 1,2,3- and 1,2,4-triazole derivatives exhibit a wide range of antiviral activities against various human and animal viruses. eurekaselect.comresearchgate.net These compounds can target a variety of viral proteins and enzymes essential for replication. researchgate.net

Studies have reported the activity of triazole derivatives against viruses such as Human Immunodeficiency Virus (HIV), Bovine Viral Diarrhoea Virus (BVDV), a surrogate for Hepatitis C virus, and Coxsackie Virus (CVB-2). researchgate.net For example, certain oxindole (B195798) and triazole homologues showed moderate activity against BVDV and HIV-1. researchgate.net The mechanism of action often involves the inhibition of key viral enzymes like reverse transcriptase or protease, or interference with viral entry and fusion processes. The versatility of the triazole scaffold allows for the design of specific inhibitors that can fit into the active sites of these viral targets. researchgate.net

Enzyme Inhibition Studies

Beyond their antimicrobial and antiviral effects, these triazole analogues have been explored as inhibitors of clinically relevant enzymes, particularly those involved in neurodegenerative diseases.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Numerous studies have shown that 1,2,3-triazole and 1,2,4-triazole derivatives can act as potent inhibitors of these enzymes. nih.govnih.gov

Two series of 2-(...-4H-1,2,4-triazol-3-ylthio)acetamide derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. Several compounds showed moderate to good activity against both AChE and BChE. Notably, compounds 9j and 10f were identified as potent AChE inhibitors, while compound 9j also exhibited potent BChE inhibitory activity. doaj.org Molecular docking studies suggest that these compounds bind within the active site of the enzymes, establishing favorable interactions with surrounding amino acid residues. doaj.org The 1,2,3-triazole ring is considered a privileged scaffold capable of interacting with various enzymes, and its incorporation into hybrid molecules has been shown to augment anti-cholinesterase activity. nih.gov

Table 3: Cholinesterase Inhibition by Selected Triazole Analogues (IC₅₀ µM)

| Compound Series | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Reference |

|---|---|---|---|

| 2-(...-4H-1,2,4-triazol-3-ylthio)acetamide (Compound 9j) | 5.41 ± 0.24 | 7.52 ± 0.18 | doaj.org |

| 2-(...-4H-1,2,4-triazol-3-ylthio)acetamide (Compound 10f) | 13.57 ± 0.31 | - | doaj.org |

| Other acetamide (B32628) derivatives | 14.29–43.94 | 21.59–41.54 | doaj.org |

Urease Inhibition

Analogues of this compound have demonstrated notable inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. A variety of triazole derivatives, particularly those belonging to the 1,2,4-triazole class, have been synthesized and evaluated for their anti-urease potential.

In one study, a series of 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides were synthesized and screened for urease inhibitory activity. The most potent compound in this series, 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide, exhibited an IC50 value of 42.57 ± 0.13 µM, with thiourea (B124793) used as a standard inhibitor (IC50 = 21.25 ± 0.15 µM). nih.gov

Another investigation into triazolothiadiazoles and triazolothiadiazines as urease inhibitors found that these compounds displayed remarkable inhibitory potential, with IC50 values ranging from 3.33 to 46.83 μM. researchgate.net Notably, two compounds emerged as lead inhibitors with IC50 values of 3.33 ± 0.11 and 3.51 ± 0.49 μM, demonstrating a potency approximately 6.5-fold higher than the standard drug thiourea (IC50 = 22.45 ± 0.30 μM). researchgate.netmacewan.ca

The following table summarizes the urease inhibitory activity of selected triazole analogues.

| Compound Class | Specific Analogue | IC50 (µM) | Standard (Thiourea) IC50 (µM) |

| 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides | 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide | 42.57 ± 0.13 | 21.25 ± 0.15 |

| Triazolothiadiazoles/Triazolothiadiazines | Lead Inhibitor 1 | 3.33 ± 0.11 | 22.45 ± 0.30 |

| Triazolothiadiazoles/Triazolothiadiazines | Lead Inhibitor 2 | 3.51 ± 0.49 | 22.45 ± 0.30 |

Inhibition of Other Metabolic Enzymes (e.g., Metallo-β-lactamase, Cyclooxygenase, Glutathione S-transferase, Tyrosinase, Monoamine Oxidase, Alkaline Phosphatase, α-Amylase, α-Glucosidase)

The inhibitory effects of this compound analogues extend to a range of other metabolic enzymes.

Metallo-β-lactamase (MBL): Certain 2-(triazolylthio)acetamide-type MBL inhibitors have been investigated for their binding affinity to MBL CcrA. One inhibitor demonstrated a binding affinity with a dissociation constant (Kd) of approximately 2.3 ± 0.3 μM. researchgate.net Another study on macewan.caresearchgate.netnih.govtriazole derivatives identified a compound that showed the most potent inhibition against Verona integron-encoded MBL-2 (VIM-2) with an IC50 value of 38.36 µM. mdpi.com

Cyclooxygenase (COX): Some triazole derivatives have been evaluated as selective COX-2 inhibitors. One particular analogue was identified as the most selective COX-2 inhibitor with an IC50 value of 20.5 µM, compared to an IC50 of >100 µM for COX-1. This potency was greater than that of the reference drug indomethacin (B1671933) (COX-2 IC50 = 29.6 µM). nih.gov

Tyrosinase: A series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivatives have shown potent mushroom tyrosinase inhibitory activity, with IC50 values ranging from 0.0048 ± 0.0016 µM to 0.6545 ± 0.0988 µM. The most active compound was found to be significantly more potent than the standard drug kojic acid (IC50 = 16.8320 ± 1.1600 µM). nih.gov Another study on benzimidazole-1,2,3-triazole hybrids identified a compound with an IC50 of 9.42 µM, comparable to kojic acid (IC50 = 9.28 µM). nih.gov

Monoamine Oxidase (MAO): A series of semicarbazone, thiosemicarbazone, thiazole, and oxazole (B20620) derivatives were tested for MAO inhibition. One compound showed significant activity against MAO-A with an IC50 value of 0.5781 ± 0.1674 µM. The same compound was also active against MAO-B with an IC50 of 3.5 ± 0.7 µM. nih.gov

Alkaline Phosphatase (ALP): In a study of new 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) derivatives, one compound was identified as the most potent inhibitor of alkaline phosphatase, with an IC50 value of 0.044 ± 0.001 µM. macewan.ca

α-Amylase and α-Glucosidase: A series of 1,2,4-triazole-bearing bis-hydrazone derivatives were found to have dual inhibitory activities against α-amylase and α-glucosidase. The most potent compounds exhibited IC50 values of 0.70 ± 0.05 μM against α-amylase and 1.10 ± 0.05 μM against α-glucosidase, which were significantly lower than the standard drug acarbose (B1664774). researchgate.netmdpi.com Another study on 1,2,4-triazole-thiol derivatives also reported highly effective α-glucosidase inhibition, with IC50 values ranging from 0.49 to 1.43 μM, far exceeding the potency of acarbose (IC50 = 108.8 ± 12 μM). mdpi.com

The inhibitory activities against these enzymes are summarized in the table below.

| Enzyme | Compound Class | Most Potent Analogue IC50 (µM) | Standard Drug (IC50) |

| Metallo-β-lactamase (VIM-2) | macewan.caresearchgate.netnih.govTriazole derivatives | 38.36 | - |

| Cyclooxygenase-2 (COX-2) | Thiazole[3,2-b]-1,2,4-triazole derivative | 20.5 | Indomethacin (29.6 µM) |

| Tyrosinase | 1,2,4-Triazol-3-ylthio)-N-phenyl acetamides | 0.0048 ± 0.0016 | Kojic acid (16.8320 µM) |

| Monoamine Oxidase-A (MAO-A) | Semicarbazone/Thiosemicarbazone derivatives | 0.5781 ± 0.1674 | - |

| Alkaline Phosphatase (ALP) | 1,2,4-Triazole-3-thiones | 0.044 ± 0.001 | - |

| α-Amylase | 1,2,4-Triazole-bearing bis-hydrazones | 0.70 ± 0.05 | Acarbose (10.30 µM) |

| α-Glucosidase | 1,2,4-Triazole-thiol derivatives | 0.49 | Acarbose (108.8 µM) |

Kinetic Analysis of Enzyme Inhibition

Kinetic studies have been conducted to understand the mechanism of inhibition by these triazole analogues. For urease, kinetic analysis of the most potent inhibitors from a series of triazolothiadiazoles and triazolothiadiazines revealed a competitive mode of inhibition, with Ki values of 2.25 ± 0.0028, 3.11 ± 0.0031, and 3.62 ± 0.0034 μM. macewan.ca In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

In the case of tyrosinase, the most potent inhibitor from a series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivatives was also found to be a competitive inhibitor. nih.gov However, a benzimidazole-1,2,3-triazole hybrid was identified as a mixed-type inhibitor of tyrosinase. nih.gov

For α-glucosidase, a 4,5-diphenyl-1,2,4-triazole-3-thiol derivative showed competitive inhibition, while it acted as a non-competitive inhibitor for α-amylase. A study on 1,2,3-triazole modified analogues of hydrochlorothiazide (B1673439) also found the most potent α-glucosidase inhibitor to be a competitive type.

Receptor Antagonism and Agonism Studies (e.g., P2Y14 Receptor)

Analogues of this compound have been investigated as antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. A series of phenyl-triazolyl scaffold-containing compounds were synthesized and evaluated as P2Y14R antagonists. One such reversed triazole analogue demonstrated significant efficacy in an in vivo model of neuropathic pain. The development of these antagonists has been guided by structure-activity relationship (SAR) studies and computational modeling. These triazole derivatives are considered a viable and high-affinity scaffold for designing new P2Y14R antagonists.

Antitumoral/Antiproliferative Potential in Cell Lines

The antitumoral and antiproliferative potential of this compound analogues has been evaluated against various cancer cell lines. A series of 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides were found to be moderately anti-proliferative. nih.gov

The table below presents the antiproliferative activity of selected triazole analogues against different human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) |

| 1,2,3-Triazole derivative with phosphonate (B1237965) group | HT-1080 (Fibrosarcoma) | 15.13 |

| 1,2,3-Triazole derivative with phosphonate group | A-549 (Lung Carcinoma) | 21.25 |

| 1,2,3-Triazole derivative with phosphonate group | MCF-7 (Breast Adenocarcinoma) | 18.06 |

| 1,2,3-Triazole derivative with phosphonate group | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 |

Other Pharmacological Effects (e.g., Anti-inflammatory, Antioxidant)

Beyond enzyme inhibition and receptor antagonism, these triazole analogues have demonstrated other important pharmacological effects.

Anti-inflammatory Activity: Several 1,2,4-triazole analogues have shown significant anti-inflammatory activity. In one study, a series of 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone were synthesized and showed promising anti-inflammatory effects. mdpi.com Another study on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety also identified compounds with promising anti-inflammatory activity in microglial cells.

Antioxidant Activity: The antioxidant potential of triazole derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging method. A study on 1,2,4-triazole-thiol derivatives reported good antioxidant properties for several synthesized compounds. Another investigation into 1,2,3-triazole derivatives showed they acted as strong scavengers of hydroxyl radicals.

Investigation of Biomolecular Mimicry and Protein-Protein Interaction Modulation

The 1,2,3-triazole ring is considered an effective bioisostere for the amide bond in peptides. This mimicry allows for the synthesis of peptidomimetics with improved stability against proteolysis and enhanced bioavailability. The rigid nature of the triazole ring can mimic the electronic properties of amide bonds. 1,5-disubstituted 1,2,3-triazoles, in particular, can mimic the cis-peptide bond. This property is valuable in designing molecules that can modulate protein-protein interactions (PPIs), which are crucial in many disease processes. Small molecules that stabilize PPIs have been recognized as a promising approach in drug discovery.

Potential Applications in Chemical Biology and Materials Science

Role as Ligands in Organometallic and Coordination Chemistry

The structure of 2-((1H-1,2,3-triazol-5-yl)thio)acetic acid is inherently suited for acting as a ligand in coordination and organometallic chemistry. It possesses multiple potential coordination sites: the nitrogen atoms of the triazole ring, the sulfur atom of the thioether linkage, and the oxygen atoms of the carboxylate group. This allows it to act as a multidentate ligand, capable of forming stable chelate rings with metal ions.

Research on related 1,2,3-triazole-dithiolate ligands has shown their ability to coordinate with a variety of metals, including nickel, palladium, and platinum, forming stable complexes. mdpi.comrsc.org Similarly, the thiol and thione derivatives of the isomeric 1,2,4-triazoles have been shown to exhibit versatile coordination behaviors with metals like cadmium, forming multidimensional polymers. acs.org The combination of the "soft" sulfur donor with the "borderline" nitrogen donors of the triazole and "hard" oxygen donors of the carboxylate makes this compound a versatile ligand for a wide range of metal centers, suggesting its potential use in catalysis, sensing, or the development of novel metal-based materials.

Table 1: Potential Coordination Sites and Metal Ion Affinities

| Functional Group | Donor Atom(s) | Typical Metal Ion Affinity (HSAB Theory) |

|---|---|---|

| 1,2,3-Triazole | Nitrogen (N) | Borderline |

| Thioether | Sulfur (S) | Soft |

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, featuring both a carboxylate group—a classic MOF linker—and a functional triazole ring, makes it an excellent candidate for MOF synthesis. researchgate.net